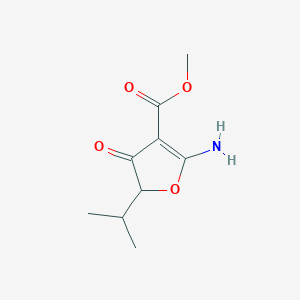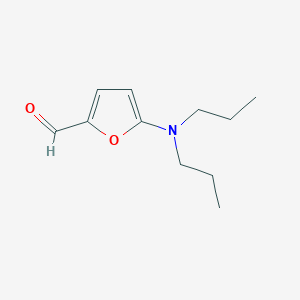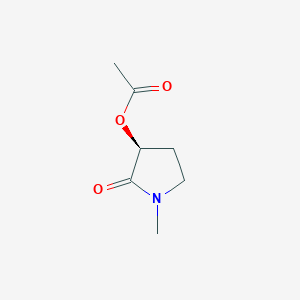
(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate is a chiral compound with a pyrrolidinone ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-2-oxopyrrolidin-3-yl acetate typically involves the esterification of (S)-1-Methyl-2-oxopyrrolidin-3-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
化学反応の分析
Types of Reactions
(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-1-Methyl-2-oxopyrrolidin-3-ol and acetic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the acetate group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as ammonia or ethanol can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: (S)-1-Methyl-2-oxopyrrolidin-3-ol and acetic acid.
Reduction: (S)-1-Methyl-2-hydroxypyrrolidin-3-yl acetate.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
科学的研究の応用
(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of (S)-1-Methyl-2-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and targets can vary based on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
®-1-Methyl-2-oxopyrrolidin-3-yl acetate: The enantiomer of the compound, which may have different biological activities.
N-Methylpyrrolidone: A structurally similar compound used as a solvent and in various chemical reactions.
Pyrrolidinone derivatives: Compounds with similar ring structures that may have comparable chemical properties.
Uniqueness
(S)-1-Methyl-2-oxopyrrolidin-3-yl acetate is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for specific applications in pharmaceuticals and organic synthesis.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
[(3S)-1-methyl-2-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)11-6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3/t6-/m0/s1 |
InChIキー |
SIHVSMCLPNKRGC-LURJTMIESA-N |
異性体SMILES |
CC(=O)O[C@H]1CCN(C1=O)C |
正規SMILES |
CC(=O)OC1CCN(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


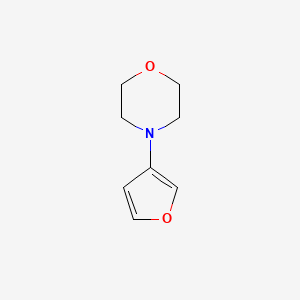
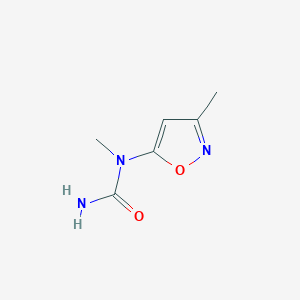
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)

![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)


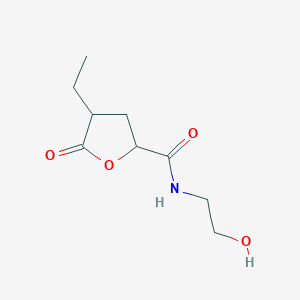
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
